(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
CAS No.: 52794-98-6
VCID: VC21539580
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a chiral amino acid derivative with a molecular formula of C9H9Cl2NO2 and a molecular weight of approximately 234.08 g/mol . This compound is notable for its unique structure, which includes a dichlorophenyl group attached to the propanoic acid backbone, making it a valuable building block in organic synthesis and medicinal chemistry . Synthesis Methods(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid can be synthesized through multiple methods, emphasizing the importance of maintaining its chiral integrity. These methods typically involve the use of activating agents like dicyclohexylcarbodiimide (DCC) or ethyldimethylaminopropylcarbodiimide (EDC) in solid-phase synthesis . Biological Activities and ApplicationsThis compound exhibits several biological activities, making it a potential candidate for medicinal applications. Its unique structure and chiral nature may confer distinct biological properties compared to similar compounds. Applications in Research
Comparison with Similar Compounds
The uniqueness of (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid lies in its specific substitution pattern and chiral nature, which may confer distinct biological properties compared to these similar compounds. Storage and HandlingFor storage, it is recommended to select appropriate solvents based on the compound's solubility and store solutions at -80°C for up to six months or at -20°C for up to one month to avoid degradation . To increase solubility, heating the solution to 37°C followed by ultrasonic oscillation can be effective . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 52794-98-6 | ||||||||||||
Product Name | (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid | ||||||||||||
Molecular Formula | C9H9Cl2NO2 | ||||||||||||
Molecular Weight | 234.08 g/mol | ||||||||||||
IUPAC Name | (2R)-2-amino-3-(3,4-dichlorophenyl)propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | ||||||||||||
Standard InChIKey | NRCSJHVDTAAISV-MRVPVSSYSA-N | ||||||||||||
Isomeric SMILES | C1=CC(=C(C=C1C[C@H](C(=O)[O-])[NH3+])Cl)Cl | ||||||||||||
SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl | ||||||||||||
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])Cl)Cl | ||||||||||||
Synonyms | 52794-98-6;(R)-2-Amino-3-(3,4-dichlorophenyl)propanoicacid;D-3,4-Dichlorophenylalanine;3,4-Dichloro-D-Phenylalanine;(2R)-2-amino-3-(3,4-dichlorophenyl)propanoicacid;D-3,4-DICHLOROPHE;H-D-Phe(3,4-DiCl)-OH;H-3,4-DICHLORO-D-PHE-OH;DICHLOROPHE;AmbotzHAA6380;PubChem18703;AC1ODU3C;D-3,4-Dichlorophenlalanine;SCHEMBL289165;D-3,4-Dichloro-phenylalanine;3,4-DICHLORO-D-PHE-OH;D-PHE(3,4-DICL)-OH;MolPort-001-758-767;H-D-PHE(3,4-CL2)-OH;ZINC1653227;MFCD00671682;3,4-DICHLOROPHENYL-D-ALANINE;AB06767;AC-5851;AM82041 | ||||||||||||
PubChem Compound | 6993646 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume